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Compound of Interest

Compound Name:
2-(tert-Butoxy)-2-oxoethylzinc

chloride

Cat. No.: B8656958

Get Quote

Executive Summary tert-Butyl 2-(chlorozincio)acetate is the organozinc intermediate generated

via the oxidative insertion of zinc into tert-butyl chloroacetate. While the corresponding bromo

reagent (Reformatsky reagent) is more common due to facile preparation, the chloro variant

offers distinct cost advantages and stability profiles in large-scale process chemistry.

However, the C–Cl bond is significantly stronger than the C–Br bond (approx. 81 kcal/mol vs.

68 kcal/mol), rendering standard zinc dust ineffective without specific activation protocols. This

guide focuses on the "Chloro-Route," utilizing advanced activation methods (Knochel-type and

Rieke Zinc) to access this valuable nucleophile.
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Attribute Detail

Systematic Name tert-Butyl 2-(chlorozincio)acetate

IUPAC Name (2-tert-Butoxy-2-oxoethyl)zinc chloride

Common Synonyms

[1] • Reformatsky Reagent of tert-butyl

chloroacetate• 2-tert-Butoxy-2-oxoethylzinc

chloride• ClZnCH₂COOtBu• tert-

Butoxycarbonylmethylzinc chloride

CAS Number (Reagent)

114776-15-7 (Generic for tert-butyl 2-

halozincioacetate species)Note: Often cited by

the precursor CAS due to in situ generation.

CAS Number (Precursor) 107-59-5 (tert-Butyl chloroacetate)

Molecular Formula C₆H₁₁ClO₂Zn

Molecular Weight 215.99 g/mol

Physical State
Generated in situ as a solution (typically THF or

Ether).

Part 2: Mechanistic Foundation
The utility of tert-butyl 2-(chlorozincio)acetate lies in its "soft" nucleophilicity. Unlike lithium

enolates, which are highly basic and prone to poly-alkylation or proton transfer, this zinc

species is chemoselective.

The Mechanism of Generation (Oxidative Insertion): The formation involves the breaking of the

C–Cl bond on the zinc surface. For the chloro analog, the activation energy is high. The

mechanism proceeds via a radical-like electron transfer from the metal surface to the

antibonding orbital of the C–Cl bond.

Graphviz Diagram 1: Synthesis & Activation Workflow This diagram illustrates the critical

activation pathways required to generate the reagent from the chloro-precursor.
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Alternative: Rieke Method

tert-Butyl Chloroacetate
(CAS 107-59-5)

Oxidative Insertion
(THF, Reflux)

Standard Zn Dust
(Oxide Layer) Activation Protocol

TMSCl / 1,2-Dibromoethane Activated Zn*
Oxide Removal

tert-Butyl 2-(chlorozincio)acetate
(Reagent)

C-Cl Bond Cleavage

ZnCl2

Rieke Zn (Zn*)
Reduction

Li / Naphthalene

Click to download full resolution via product page

Caption: Pathway comparison for generating the organozinc species. Standard Zn requires

chemical activation (TMSCl) to penetrate the oxide layer, while Rieke Zn provides a highly

active surface area.

Part 3: Synthesis Protocols (Self-Validating
Systems)
As a Senior Application Scientist, I recommend Method A for general Reformatsky chemistry

due to operational simplicity. Use Method B (Knochel) when preparing the reagent for sensitive

Negishi cross-couplings where stoichiometry is critical.

Method A: The Iodine-Activated "Boosted" Reformatsky
Best for: Standard addition to aldehydes/ketones. Validation Point: The disappearance of the

iodine color indicates the initiation of the zinc surface.

Zinc Preparation: Place Zinc dust (1.5 equiv) in a dry 3-neck flask under Argon.

Activation: Add dry THF (or Benzene/Ether 1:1) to cover the zinc.[1][2][3][4] Add a single

crystal of Iodine.[5] Stir until the brown color fades (formation of ZnI₂ exposes fresh Zn

surface).
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Initiation: Add 10% of the tert-butyl chloroacetate. Heat to mild reflux.

Checkpoint: Turbidity or a slight exotherm indicates successful initiation. If not, add 0.1

equiv of TMSCl (Trimethylsilyl chloride).

Addition: Dropwise add the remaining chloroacetate over 30 minutes while maintaining

reflux.

Completion: Reflux for 2–4 hours (longer than bromo-analogs).

Titration (Validation): Aliquot 1 mL, quench with Iodine, and back-titrate with Sodium

Thiosulfate to determine active Zinc concentration.

Method B: The Knochel LiCl-Mediated Synthesis
Best for: Generating the reagent for Negishi Coupling or when C–Cl insertion is sluggish.

Mechanism: LiCl solubilizes the organozinc species as it forms, preventing surface passivation.

Drying: Flame-dry a flask containing LiCl (1.5 equiv) under high vacuum to remove all water.

Zinc Addition: Add Zinc dust (1.5 equiv) and dry THF.

Activation: Add 5 mol% 1,2-dibromoethane and heat to reflux for 2 mins. Cool. Add 5 mol%

TMSCl and stir for 5 mins.

Insertion: Add tert-butyl chloroacetate (1.0 equiv) at room temperature.

Reaction: Stir at 30–50°C. The presence of LiCl accelerates the insertion into the C–Cl bond

significantly compared to neat THF.

Result: A clear solution of ClZnCH₂COOtBu·LiCl.

Part 4: Applications in Drug Discovery
This reagent serves as a nucleophilic "acetate" synthon. Its primary value in drug development

is the introduction of the acetate motif into complex scaffolds without using strong bases.

The Reformatsky Reaction (Classic)
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Used to synthesize

-hydroxy esters, which are precursors to

-lactams (antibiotics) and statins.

Electrophile: Aldehydes or Ketones.[1]

Advantage: Compatible with enolizable protons (unlike Grignard reagents).

Negishi Cross-Coupling (Modern)
Used to couple the acetate group to aryl or vinyl halides.

Catalyst: Pd(dba)₂ / S-Phos or Pd(PPh₃)₄.

Workflow: The zinc reagent (prepared via Method B) is transmetallated to Palladium.

Graphviz Diagram 2: Application Pathways This diagram maps the divergent utility of the

reagent in C-C bond formation.
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Caption: The reagent acts as a versatile C2-nucleophile. The Negishi pathway allows for the

direct arylation of the acetate position, a key step in synthesizing profen-type drugs.
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Part 5: Troubleshooting & Stability
Issue Probable Cause Corrective Action

No Reaction (Induction) Zinc oxide layer is too thick.
Add 5 mol% TMSCl. Ensure

THF is <50 ppm water.

Stalled Conversion Surface passivation by ZnCl₂.
Use Method B (LiCl mediated)

to solubilize the zinc salts.

Precipitation
Solution too concentrated or

cold.
Warm to 40°C. Store at >10°C.

Low Yield in Negishi
Homocoupling of the zinc

reagent.

Use a bulky ligand (e.g., S-

Phos) on Palladium to favor

cross-coupling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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